molecular formula C30H28FN5O5S B2540445 N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide CAS No. 896706-57-3

N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide

Cat. No.: B2540445
CAS No.: 896706-57-3
M. Wt: 589.64
InChI Key: MNVREOAASOHWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide is a useful research compound. Its molecular formula is C30H28FN5O5S and its molecular weight is 589.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to the synthesis and characterization of various quinazolinone derivatives, including compounds structurally related to N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide. These efforts aim to explore the chemical properties, synthesis routes, and potential biological activities of these compounds. For example, a study focused on the synthesis and characterization of novel N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, evaluating their antimicrobial activity against various bacterial and fungal strains. The study provided insights into the structure-activity relationships and potential antimicrobial mechanisms of these compounds (Antypenko et al., 2017).

Pharmacological Applications

The pharmacological exploration of quinazolinone derivatives has included investigations into their antihistaminic, anticancer, and anticonvulsant activities. For instance:

  • Antihistaminic Activity

    Research has demonstrated the potential of quinazolinone derivatives as H1-antihistaminic agents. A study synthesized novel quinazolin-4-(3H)-ones and evaluated their in vivo H1-antihistaminic activity, revealing promising compounds with significant protection against histamine-induced bronchospasm (Alagarsamy & Parthiban, 2013).

  • Anticancer Activity

    Another area of research has focused on the synthesis and evaluation of quinazolinone derivatives for anticancer activity. A study synthesized a series of novel compounds and assessed their cytotoxic effects against various cancer cell lines, aiming to identify potential therapeutic agents (Zhou et al., 2021).

  • Anticonvulsant Activity

    The anticonvulsant potential of quinazolinone derivatives has also been explored, with studies designing and synthesizing new compounds to evaluate their efficacy in seizure models. Research findings suggest the possibility of developing novel anticonvulsant medications based on these compounds (Nath et al., 2021).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FN5O5S/c31-20-6-8-21(9-7-20)32-27(37)18-42-30-33-24-17-26-25(40-19-41-26)16-23(24)29(39)36(30)11-10-28(38)35-14-12-34(13-15-35)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVREOAASOHWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.